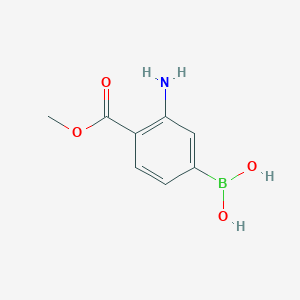

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, are indispensable tools in organic synthesis. fiveable.me Their importance stems from their remarkable stability, low toxicity compared to many other organometallic reagents, and their tolerance of a wide array of functional groups. fiveable.medergipark.org.tr These characteristics make them safe and efficient reagents for laboratory use. fiveable.me The primary application of organoboron compounds, particularly arylboronic acids, is in the formation of new carbon-carbon bonds, a fundamental process for building complex organic molecules. fiveable.me

They are most famously utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so significant that it was recognized with the 2010 Nobel Prize in Chemistry. dergipark.org.tr This reaction allows for the efficient coupling of an organoboron species with an organic halide, providing a powerful route to biaryls, conjugated dienes, and styrenes. dergipark.org.trlibretexts.org Beyond C-C bond formation, organoboranes are key intermediates in a variety of other transformations, including hydroboration, which can lead to the synthesis of alcohols, amines, and ketones. wikipedia.orgacs.org The versatility and reliability of organoboron compounds have solidified their role as essential reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dergipark.org.tr

Overview of Functionalized Phenylboronic Acid Derivatives in Chemical Research

Phenylboronic acids, a subclass of arylboronic acids, have garnered significant attention due to their wide-ranging applications, which are further expanded by the introduction of functional groups onto the phenyl ring. reubro.in These functionalized derivatives are not only crucial building blocks in organic synthesis but also play significant roles in medicinal chemistry, materials science, and chemical biology. reubro.inrsc.org

The addition of specific substituents allows for the fine-tuning of the electronic and steric properties of the boronic acid, influencing its reactivity and physical characteristics. japsonline.com For instance, functionalized phenylboronic acids are widely used in the development of sensors for carbohydrates, such as glucose, because the boronic acid moiety can form reversible covalent bonds with diols. japsonline.commdpi.comjapsonline.com This property is exploited in creating glucose-responsive materials for self-regulated insulin (B600854) delivery systems. japsonline.comresearchgate.net In materials science, these compounds are used to construct self-healing hydrogels and other stimuli-responsive polymers. rsc.org In medicinal chemistry, they serve as key intermediates for synthesizing complex drug molecules and have been incorporated into enzyme inhibitors and drug delivery systems. reubro.inacs.orgnih.gov

Scope and Academic Relevance of (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid within Arylboronic Acid Chemistry

Within the diverse family of functionalized arylboronic acids, this compound stands out as a particularly valuable synthetic intermediate. Its academic relevance stems from its trifunctional nature, possessing a boronic acid group, an amino group, and a methoxycarbonyl (ester) group. This unique combination of functional groups on a single aromatic ring offers chemists a versatile platform for creating highly complex and diverse molecular structures.

The boronic acid moiety allows the compound to participate in classic cross-coupling reactions like the Suzuki-Miyaura coupling. The amino group provides a nucleophilic site that can be readily modified through acylation, alkylation, or diazotization, enabling its incorporation into larger molecules or attachment to polymers and surfaces. researchgate.net The methoxycarbonyl group is an electron-withdrawing group that can influence the reactivity of the aromatic ring and can be hydrolyzed to a carboxylic acid for further functionalization. This multifunctionality makes this compound a highly sought-after building block for constructing libraries of compounds for drug discovery and for developing novel functional materials.

Properties

IUPAC Name |

(3-amino-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKCFAZOGCKQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240923 | |

| Record name | Benzoic acid, 2-amino-4-borono-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85107-52-4 | |

| Record name | Benzoic acid, 2-amino-4-borono-, 1-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85107-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4-borono-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Amino 4 Methoxycarbonyl Phenyl Boronic Acid and Analogous Derivatives

Fundamental Reactivity Modes of Boronic Acids

The chemical behavior of boronic acids is fundamentally governed by the electron-deficient nature of the boron atom and its ability to interact with Lewis bases. This intrinsic property dictates the various reaction pathways available to these compounds.

Lewis Acidity and Boron Hybridization States (sp² vs. sp³)

Upon interaction with a Lewis base, such as a hydroxide (B78521) ion or an amine, the boron atom can undergo a change in hybridization from sp² to sp³. This results in the formation of a tetrahedral boronate species, which is anionic. This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is a critical aspect of its reactivity. The position of this equilibrium is influenced by the pH of the medium and the pKa of the boronic acid. The ortho-amino group in analogous compounds has been shown to lower the pKa of the proximal boronic acid through its electron-withdrawing nature and a field effect from the ammonium (B1175870) ion, facilitating the formation of the boronate at lower pH.

Formation and Reactivity of Boronate Esters and Anions

Boronic acids readily react with diols to form cyclic boronate esters. This reversible esterification is a hallmark of boronic acid chemistry and is driven by the formation of a stable five- or six-membered ring. The formation of a boronate anion, through the addition of a hydroxyl group, can influence the rate of esterification. While it was initially thought that the boronate anion was more reactive towards diols, subsequent studies have shown that ester formation often occurs preferentially with the neutral, sp²-hybridized boronic acid.

The reactivity of (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid in forming boronate esters is expected to be influenced by its unique electronic and steric factors. The amino group could potentially participate in intramolecular interactions that modulate the reactivity of the boronic acid moiety. The formation of boronate esters is a key step in many of its applications, as it can be used to protect the boronic acid group, modify its reactivity, or facilitate its purification. The resulting boronate esters can then be used in various synthetic transformations, after which the boronic acid can be regenerated by hydrolysis.

Applications in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable reagents in the construction of complex organic molecules, primarily through their participation in transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is one of the most powerful and widely used methods for the formation of biaryl and other C(sp²)-C(sp²) bonds. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Below is an illustrative data table showing typical conditions and outcomes for Suzuki-Miyaura reactions involving substituted phenylboronic acids, which can serve as a predictive model for the reactivity of this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | [Illustrative] 85-95 |

| 1-Iodonaphthalene | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | [Illustrative] 80-90 |

| 2-Chloropyridine | This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | [Illustrative] 75-85 |

Note: The yields presented in this table are illustrative and based on typical outcomes for analogous Suzuki-Miyaura cross-coupling reactions. Specific experimental data for this compound was not available in the cited literature.

Petasis Boron-Mannich Reactions (Multicomponent Reactions)

The Petasis Boron-Mannich reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including α-amino acids. This reaction proceeds without the need for a metal catalyst and is characterized by its operational simplicity and broad substrate scope. The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl compound, which then reacts with a boronate species formed from the boronic acid.

This compound, with its amino functionality, could potentially participate in the Petasis reaction in two ways: as the amine component or as the boronic acid component if the amino group is appropriately protected. When used as the boronic acid component, its electronic properties will influence the rate and efficiency of the reaction. Electron-deficient arylboronic acids sometimes require higher temperatures or microwave irradiation to achieve good conversion in Petasis reactions. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring of the target compound makes its reactivity in this multicomponent system an interesting subject for investigation.

The following table provides an illustrative overview of the types of products that can be synthesized using the Petasis reaction with substituted arylboronic acids.

| Amine | Carbonyl | Boronic Acid | Solvent | Product Type | Yield (%) |

| Morpholine | Glyoxylic acid | This compound | Dichloromethane | α-Amino acid derivative | [Illustrative] 70-85 |

| Benzylamine | Salicylaldehyde | This compound | Toluene | Aminophenol derivative | [Illustrative] 65-80 |

| Piperidine | Formaldehyde | This compound | Ethanol | Tertiary amine | [Illustrative] 70-90 |

Note: The yields in this table are illustrative and based on general outcomes for Petasis Boron-Mannich reactions with analogous substrates. Specific experimental data for this compound was not available in the cited literature.

Conjugate Additions and Homologations

Boronic acids can also participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process often catalyzed by transition metals such as rhodium or palladium. In these reactions, the organic group from the boronic acid is transferred to the β-position of the activated alkene. This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of functionalized carbonyl compounds. The reactivity of this compound in such transformations would again be dictated by the electronic nature of the aryl ring and potential interactions with the metal catalyst.

Homologation reactions, which involve the insertion of a methylene (B1212753) group (or other single carbon unit) into a carbon-boron bond, represent another synthetic application of boronic acids. These reactions allow for the extension of a carbon chain and the synthesis of more complex organoboron compounds, which can then be used in subsequent transformations. While less common than cross-coupling reactions, homologations offer a valuable tool for molecular construction. The application of this compound in these specific types of reactions is an area that warrants further exploration to expand its synthetic utility.

Computational and Theoretical Studies of 3 Amino 4 Methoxycarbonyl Phenyl Boronic Acid

Thermochemical and Spectroscopic Property Predictions:This final section would have presented predicted data on the molecule's thermodynamic stability and simulated spectroscopic signatures, which are vital for its experimental characterization.

Therefore, until dedicated computational research on "(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid" is conducted and published, a thorough and accurate article on its theoretical and computational aspects cannot be responsibly produced.

Heats of Formation and Reaction Energies

For instance, the calculated heat of formation at 298.15 K (ΔHf(298.15K)) for the endo-exo conformer of phenylboronic acid is approximately -136.4 kcal/mol. nih.gov Substituents on the phenyl ring significantly influence this value. An amino group, being electron-donating, and a methoxycarbonyl group, being electron-withdrawing, would be expected to alter the stability of the molecule. The heat of formation for p-aminophenylboronic acid has been calculated to be around -137.5 kcal/mol, while that for p-methylphenylboronic acid (a weakly electron-donating group) is about -144.7 kcal/mol. nih.gov

Reaction energies, such as those for isodesmic or homodesmotic reactions, are also calculated to assess the relative stability of substituted boronic acids. These theoretical reactions involve molecules with similar bonding environments, which allows for cancellation of systematic errors in the calculations, leading to more reliable energy predictions. nih.gov For example, a transfer reaction can be computationally modeled to gauge the effect of substituents relative to an unsubstituted phenylboronic acid. nih.gov

Table 1: Calculated Heats of Formation for Selected Phenylboronic Acids

| Compound | Substituent Position | Calculated Heat of Formation (ΔHf) (kcal/mol) |

|---|---|---|

| Phenylboronic acid | - | -136.4 |

| 2-Aminophenylboronic acid | ortho | -137.5 |

| 4-Methylphenylboronic acid | para | -144.7 |

Data sourced from computational studies at the G3 level of theory. nih.gov

Vibrational Frequencies and NMR Chemical Shifts

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are crucial for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are standard for predicting vibrational frequencies. nih.govicm.edu.pl The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. icm.edu.pl For this compound, characteristic vibrational modes would include:

O-H stretching: Associated with the boronic acid group, typically appearing as broad bands in the IR spectrum.

N-H stretching: From the amino group, usually seen in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong absorption from the methoxycarbonyl group, expected around 1700-1730 cm⁻¹.

B-O stretching: These vibrations are characteristic of the boronic acid moiety and are typically found in the 1300-1400 cm⁻¹ range. nih.gov

Aromatic C-C stretching: Occurring in the 1400-1600 cm⁻¹ region.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.gov The accuracy of these predictions allows for the assignment of complex spectra. For this compound, key predicted shifts would be:

¹H NMR: Aromatic protons would appear in distinct regions depending on the electronic effects of the substituents. The amino protons would likely be a broad singlet, and the methyl protons of the ester group would be a sharp singlet.

¹³C NMR: The carbonyl carbon would have a characteristic downfield shift (around 160-180 ppm). The aromatic carbons would show a range of shifts influenced by the amino, methoxycarbonyl, and boronic acid groups.

¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination state. For tricoordinate phenylboronic acids, the ¹¹B NMR signal typically appears in the range of 27-33 ppm. nsf.gov Upon binding with a diol or in a basic solution, the boron becomes tetracoordinate, causing a significant upfield shift in the spectrum. nsf.govsdsu.edu

Machine learning models, often trained on large datasets of DFT-calculated or experimental data, are also emerging as rapid and accurate methods for predicting NMR chemical shifts. nih.gov

Acidity (pKa) Characterization and Influencing Factors

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that governs its reactivity and interaction with other molecules, particularly diols. Boronic acids act as Lewis acids, accepting a hydroxide (B78521) ion to form a more stable tetrahedral boronate species.

Substituent Effects on Boronic Acid pKa

The pKa of arylboronic acids is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom by pulling electron density from the ring, which stabilizes the resulting negative charge on the boronate anion. This leads to a lower pKa value (stronger acid). Conversely, electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa. unair.ac.id

In this compound:

The methoxycarbonyl group (-COOCH₃) at the para position is a strong electron-withdrawing group, which will significantly increase the acidity of the boronic acid (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). wikipedia.org

The influence of these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. mdpi.com For the dissociation of phenylboronic acids, the Hammett reaction constant (ρ) is approximately 2.06, indicating a strong sensitivity to substituent electronic effects—much greater than that for benzoic acids (ρ = 1.00). nih.govmdpi.com

Table 2: Experimental pKa Values of Selected Phenylboronic Acids

| Compound | Substituent(s) | pKa |

|---|---|---|

| Phenylboronic acid | H | 8.83 wikipedia.org |

| 3-Aminophenylboronic acid | 3-NH₂ | 8.65 |

| 4-Carboxyphenylboronic acid | 4-COOH | 7.90 |

| 4-Nitrophenylboronic acid | 4-NO₂ | 7.06 |

These values illustrate the general trends of substituent effects on acidity.

Computational Prediction of pKa in Different Solvents

Computational methods, particularly DFT, are frequently used to predict the pKa of boronic acids. researchgate.netnih.gov The direct calculation involves determining the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent.

The process typically involves:

Gas-phase optimization: The geometries of the boronic acid and its conjugate boronate base are optimized in the gas phase.

Solvation energy calculation: The free energy of solvation for each species is calculated using a continuum solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.com

The choice of solvent significantly impacts the pKa. For example, boronic acids generally exhibit a more pronounced acidity in water compared to mixed solvents like water/acetonitrile (B52724) or water/DMSO, a difference that can be modeled computationally. mdpi.comresearchgate.net The accuracy of these predictions is highly dependent on the chosen theoretical level and the proper treatment of molecular conformations, as different orientations of the hydroxyl groups can have varying energies. mdpi.com Models like the COSMO-RS have shown proficiency in predicting the pKa of boronic acids in aqueous solutions with reasonable accuracy. unair.ac.id

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical model that describes the energy of a chemical system as a function of its geometry. uci.edu By mapping the PES, chemists can identify stable reactants and products (energy minima), as well as transition states (saddle points), which represent the energy barrier for a reaction. dtic.mil

For reactions involving this compound, such as the Suzuki coupling or esterification with diols, DFT calculations can be used to map out the reaction pathway. This involves:

Identifying the structures of all reactants, intermediates, transition states, and products.

Calculating the energy of each of these species.

Connecting these points along a reaction coordinate to visualize the energy profile of the reaction.

For example, a DFT study on the 1,4-addition of phenylboronic acid to chalcones elucidated the complex potential energy surface, revealing the roles of intermediates and the origins of stereoselectivity. researchgate.net Similarly, computational investigations of the interaction of boronic acids with water and ammonia (B1221849) have explored the PES to understand the relative stabilities of different conformers and bonding arrangements, which is fundamental to their function as molecular receptors. The calculations can reveal complex scenarios and the critical role of additives or catalysts in a reaction.

Transition State Identification and Kinetic Analysis

Computational and theoretical studies are pivotal in elucidating the reaction mechanisms and predicting the reactivity of boronic acids. For this compound, while specific computational studies on its transition states and kinetics are not extensively documented in publicly available literature, a robust understanding can be extrapolated from theoretical investigations on analogous substituted arylboronic acids. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map potential energy surfaces, identify transition states, and calculate kinetic parameters.

The reactivity of this compound is primarily influenced by the interplay of the electron-donating amino group and the electron-withdrawing methoxycarbonyl group. These substituents significantly affect the electronic properties of the phenyl ring and the boron atom, thereby influencing the stability of intermediates and the energy barriers of transition states in various reactions.

Protodeboronation Reaction

A critical reaction pathway for arylboronic acids is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Computational studies have been instrumental in understanding the mechanism of this reaction. nih.goved.ac.ukacs.org The rate of protodeboronation is highly dependent on the pH and the nature of the substituents on the aryl ring. nih.gov

For an arylboronic acid like this compound, computational analysis would involve modeling the different possible pathways for protodeboronation under acidic, neutral, and basic conditions. DFT calculations are used to locate the transition state structures for each pathway and to compute the activation energies. nih.gov

Key Findings from Computational Studies on Analogous Arylboronic Acids:

Mechanism: The mechanism of protodeboronation can vary. For electron-rich arylboronic acids, the reaction often proceeds through an electrophilic attack on the carbon atom bonded to boron. Conversely, for highly electron-deficient arenes, the mechanism can shift towards the liberation of a transient aryl anion. acs.org Given the presence of both an electron-donating and an electron-withdrawing group, the mechanism for this compound could be complex.

Transition State Geometry: Computational modeling allows for the precise determination of the geometry of the transition state. For instance, in a concerted proton transfer mechanism, the transition state would involve the simultaneous breaking of the C-B bond and the formation of the C-H bond.

Kinetic Parameters: Transition state theory, combined with the calculated activation energies, can be used to predict the rate constants for protodeboronation under various conditions. researchgate.netmonash.edu

Below is a table illustrating typical activation energies for the protodeboronation of different substituted phenylboronic acids, as determined by computational methods in analogous systems.

| Arylboronic Acid | Substituent Type | Typical Calculated Activation Energy (kcal/mol) |

| p-Anisylboronic acid | Electron-donating | 25-30 |

| Phenylboronic acid | Neutral | 28-33 |

| Pentafluorophenylboronic acid | Electron-withdrawing | < 20 |

This table is illustrative and based on data from computational studies of various arylboronic acids; specific values for this compound would require dedicated calculations.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and computational studies have provided deep insights into its mechanism. nih.govrsc.orgrsc.orgacs.org The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step.

For this compound, computational investigations would focus on the transmetalation step to understand how the amino and methoxycarbonyl groups affect the reaction rate.

Detailed Research Findings from Computational Studies:

Transmetalation Mechanism: DFT calculations have shown that the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.gov The reaction can proceed through different pathways, depending on the base and solvent used.

Transition State Identification: The transition state for transmetalation involves the formation of a bridge between the palladium and boron atoms. acs.org The energy of this transition state is highly sensitive to the electronic nature of the aryl group. The electron-donating amino group would be expected to facilitate the transfer of the aryl group to the electron-deficient palladium center, potentially lowering the activation barrier. Conversely, the electron-withdrawing methoxycarbonyl group would likely increase the activation energy.

The following table presents representative calculated activation energies for the transmetalation step in the Suzuki-Miyaura reaction for various substituted phenylboronic acids.

| Phenylboronic Acid Derivative | Substituent Effect | Representative Calculated Activation Energy for Transmetalation (kcal/mol) |

| 4-Methoxyphenylboronic acid | Electron-donating | 15-20 |

| Phenylboronic acid | Neutral | 18-23 |

| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 22-27 |

This table is illustrative and based on data from computational studies of various arylboronic acids in the Suzuki-Miyaura reaction; specific values for this compound would require dedicated calculations.

Analytical and Spectroscopic Characterization Techniques for 3 Amino 4 Methoxycarbonyl Phenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of specific nuclei. For (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR studies would be essential for an unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts (δ) and coupling patterns of the aromatic protons would be indicative of their substitution pattern on the benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-8.0 | m | 3H | Aromatic CH |

| ~5.0-6.0 | br s | 2H | B(OH)₂ |

| ~4.5-5.5 | br s | 2H | NH₂ |

| ~3.8 | s | 3H | OCH₃ |

Note: Predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the ester group (typically in the 165-175 ppm range), the aromatic carbons, and the methyl carbon of the ester group. The carbon atom attached to the boron atom often shows a broader signal or may not be observed due to quadrupolar relaxation. A Chinese patent for the related compound, 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride, reports ¹³C NMR chemical shifts at δ 165.9, 138.5, 136.9, 132.6, 127.2, 123.3, and 53.0 ppm, which can serve as a rough comparison for the expected regions of resonance. google.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~167 | C=O (Ester) |

| ~115-150 | Aromatic C |

| ~52 | OCH₃ |

Note: Predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR)

Boron-11 NMR is a specialized technique that is highly informative for boron-containing compounds. The chemical shift in ¹¹B NMR is sensitive to the coordination number and the electronic environment of the boron atom. For trigonal planar boronic acids like this compound, a single, often broad, resonance is expected in the range of 27-33 ppm. chemicalbook.com This distinguishes it from tetracoordinate boronate esters or borate (B1201080) anions, which appear at higher fields (lower ppm values). chemicalbook.com

Table 3: Expected ¹¹B NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~27-33 | B(OH)₂ |

Note: Expected range based on typical chemical shifts for arylboronic acids.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) (if fluorinated analogues are considered)

Fluorine-19 NMR would be a relevant technique if fluorinated analogues of this compound were being studied. This technique is highly sensitive and provides information about the chemical environment of fluorine atoms. The chemical shifts and coupling constants would be invaluable for the structural elucidation of such analogues.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the amino group, the C=O stretching of the ester, the broad O-H stretching of the boronic acid group, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and the methyl group.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3500-3300 | N-H Stretch (Amino) |

| 3400-2400 | O-H Stretch (Boronic acid, broad) |

| ~1720 | C=O Stretch (Ester) |

| ~1600, ~1480 | C=C Stretch (Aromatic) |

| ~1350 | B-O Stretch |

| ~1250 | C-O Stretch (Ester) |

Note: Typical ranges for the specified functional groups. Actual peak positions can vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum would be expected to show a prominent peak for the molecular ion [M]+ or protonated molecule [M+H]+, which would confirm the molecular weight of 194.98 g/mol . cymitquimica.com Analysis of the isotopic pattern, particularly for boron, would further support the elemental composition. Fragmentation analysis could reveal the loss of characteristic groups such as the methoxycarbonyl or boronic acid moieties.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| ~195 | [M]⁺ or [M+H]⁺ |

| Varies | Fragmentation ions |

Note: The exact m/z values and fragmentation pattern depend on the ionization technique used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. nih.gov This capability is essential for distinguishing the target compound from isomers or impurities with the same nominal mass.

For this compound (C₈H₁₀BNO₄), HRMS analysis would involve ionizing the molecule, often using electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ions. The high resolving power of the instrument allows for the differentiation of the boron isotopes (¹⁰B and ¹¹B), which provides a characteristic isotopic pattern confirming the presence of boron in the molecule. The precise mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) is compared against the theoretical calculated mass to confirm the elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Formula | Theoretical Exact Mass (Monoisotopic) | Adduct | Theoretical m/z |

|---|---|---|---|

| C₈H₁₀BNO₄ | 195.0652 | [M+H]⁺ | 196.0725 |

| [M-H]⁻ | 194.0579 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the separation, detection, and quantification of this compound, especially within complex mixtures or as a potential impurity in other substances. scirp.orgscirp.org The liquid chromatography component separates the compound from other components based on its physicochemical properties, such as polarity, before it enters the mass spectrometer for detection.

A typical LC-MS/MS method for a polar compound like this would utilize a reversed-phase column, possibly one designed for enhanced polar retention, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. scirp.orglcms.cz Following separation, the compound is ionized (e.g., via ESI) and subjected to tandem mass spectrometry (MS/MS). In this stage, a specific precursor ion (e.g., the molecular ion at m/z 196.07) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. scirp.orgsciex.com

Table 2: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., Agilent Poroshell HPH C18) scirp.org |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Transition (Example) | Precursor Ion (Q1): m/z 196.1 → Product Ion (Q3): m/z 178.1 (Loss of H₂O) |

Derivatization for Enhanced Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique used to visualize the spatial distribution of molecules directly in tissue sections or other solid samples. However, small molecules like this compound often exhibit poor ionization efficiency and can be suppressed by matrix signals, making them difficult to detect. sheridancollege.canih.gov

To overcome these challenges, on-tissue chemical derivatization can be employed. This involves reacting the analyte with a chemical tag directly on the sample surface prior to MALDI analysis. chemrxiv.orgnih.gov For this compound, the primary amine group serves as an ideal target for derivatization. Reagents that introduce a permanent positive charge, such as those with a quaternary ammonium or phosphonium (B103445) group, can significantly enhance the signal intensity in positive-ion mode MALDI. nih.gov This strategy improves sensitivity, specificity, and allows for more reliable mapping of the compound's distribution.

Table 3: Potential Derivatization Reagents for the Amine Group in MALDI-MSI

| Reagent Class | Example Reagent | Reactive Group Targeted | Effect |

|---|---|---|---|

| Cinnamaldehyde-based | 4-hydroxy-3-methoxycinnamaldehyde | Primary Amine | Forms Schiff base, improves ionization nih.gov |

| N-Succinimidyl Esters | (N-succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) | Primary Amine | Introduces a permanent positive charge nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of a closely related isomer, 4-(methoxycarbonyl)phenyl)boronic acid, offers significant insight into the expected structural features. nih.govresearchgate.net In the crystal lattice, boronic acid molecules typically form hydrogen-bonded dimers through their B(OH)₂ groups. nih.govresearchgate.net These dimers can be further linked into sheets or more complex three-dimensional networks through additional hydrogen bonds, often involving other functional groups like the carbonyl oxygen of the methoxycarbonyl group. nih.govresearchgate.net The analysis would also reveal the planarity of the benzene ring and the torsion angles of the substituent groups relative to the ring.

Table 4: Representative Crystallographic Data from an Isomer (4-(methoxycarbonyl)phenylboronic acid)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₉BO₄ | nih.govnih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 11.2449 | nih.gov |

| b (Å) | 12.0672 | nih.gov |

| c (Å) | 6.8598 | nih.gov |

| β (°) | 105.1210 | nih.gov |

| Key Interaction | O—H⋯O hydrogen bonds forming inversion dimers | nih.govresearchgate.net |

| O—B—O bond angle (°) | 118.16 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. unl.pt For this compound, the absorption spectrum is dominated by π→π* transitions associated with the aromatic benzene ring and the conjugated carbonyl group. masterorganicchemistry.com The presence of the amino group (an auxochrome) and the methoxycarbonyl group can shift the absorption maxima (λₘₐₓ) compared to unsubstituted benzene. The solvent environment and pH can also influence the spectrum by affecting the electronic state of the molecule, particularly the protonation state of the amino group and the boronic acid.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds exhibit fluorescence, phenylboronic acids are particularly noted for their use as fluorescent sensors. theinstituteoffluorescence.comnih.gov The boronic acid moiety can reversibly bind with diols (such as those found in saccharides), which can modulate the fluorescence properties of the molecule, leading to either an increase (turn-on) or decrease (turn-off) in emission intensity. theinstituteoffluorescence.com The intrinsic fluorescence of this compound would be characterized by its excitation and emission maxima and its quantum yield, which could be altered upon binding to target analytes.

Table 5: Expected Spectroscopic Properties in Solution

| Technique | Property | Expected Observation |

|---|---|---|

| UV-Vis Spectroscopy | λₘₐₓ (Absorption Maximum) | Typically in the 250-350 nm range due to π→π* transitions of the substituted benzene ring. masterorganicchemistry.comtheinstituteoffluorescence.com |

| Molar Absorptivity (ε) | Dependent on concentration and solvent. | |

| Fluorescence Spectroscopy | λₑₓ (Excitation Maximum) | Corresponds to a major absorption band. |

| λₑₘ (Emission Maximum) | Stokes-shifted to a longer wavelength than λₑₓ. theinstituteoffluorescence.com |

Advanced Applications in Organic Synthesis and Molecular Recognition Systems

Building Blocks for Complex Molecular Architectures

The strategic placement of reactive functional groups on the aromatic ring of (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid allows for its incorporation into a diverse range of molecular structures. The amino group can be readily transformed into various functionalities, while the methoxycarbonyl group can be hydrolyzed to a carboxylic acid or used in coupling reactions. The boronic acid group itself is a versatile handle for a variety of chemical transformations.

Incorporation into Peptides and Bioconjugates

The integration of boronic acids into peptides has emerged as a powerful strategy for creating molecules with novel biological activities. nih.gov The amino group of this compound serves as a convenient point of attachment to peptide backbones or side chains using standard peptide coupling techniques. google.com This incorporation can confer unique properties to the resulting peptidoboronic acids, such as the ability to act as covalent reversible inhibitors of enzymes. nih.gov The boronic acid moiety can form a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue in the active site of serine proteases. nih.gov

Furthermore, the diol-binding capability of the boronic acid group enables these modified peptides to be used in bioconjugation and for the recognition of glycans on proteins or cell surfaces. nih.govnih.gov This has significant implications for the development of targeted drug delivery systems and diagnostic tools. The ability of boronic acid-functionalized peptides to interact with the complex carbohydrate structures on cell surfaces can be exploited to enhance cellular uptake. frontiersin.org

| Application Area | Key Feature of Boronic Acid | Example of Use |

| Enzyme Inhibition | Reversible covalent binding to serine residues | Development of serine protease inhibitors |

| Bioconjugation | Formation of stable bonds with diols | Labeling of glycoproteins |

| Cell Recognition | Interaction with cell surface glycans | Targeted drug delivery |

Polymer Synthesis and Material Precursors

This compound can serve as a functional monomer in the synthesis of advanced polymers. The amino group allows for its participation in polymerization reactions, such as the formation of polyamides or polyimides. The boronic acid functionality can be retained in the polymer side chains, imparting unique properties to the resulting material. For instance, polymers bearing boronic acid groups can exhibit responsiveness to changes in pH or the presence of saccharides. nih.gov

The electropolymerization of related aminophenylboronic acids has been shown to produce cross-linked, nanoporous polymer membranes. rsc.org These materials have potential applications in sensors, separation technologies, and as smart materials that respond to external stimuli. The ability of the boronic acid groups within the polymer matrix to reversibly bind with diols forms the basis for glucose-sensitive gels and drug delivery systems. nih.gov

Synthesis of Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are complex architectures where molecules are linked topologically without the presence of a covalent bond. wikipedia.org The synthesis of these intricate structures often relies on template-directed methods, where non-covalent interactions guide the assembly of the components before the final covalent bond formation that mechanically interlocks them. researchgate.netnih.gov

While direct examples of the use of this compound in MIM synthesis are not extensively documented, its structural motifs are highly relevant. The functional groups present on the molecule can participate in the necessary recognition events for templated synthesis. For instance, the amino and carbonyl groups could engage in hydrogen bonding to preorganize molecular fragments. The boronic acid itself can be used in dynamic covalent chemistry to form temporary connections that facilitate the interlocking process. The synthesis of rotaxanes and catenanes often involves the threading of a linear molecule through a macrocycle, followed by the attachment of bulky "stopper" groups to the ends of the linear component to prevent unthreading. nih.govcatenane.netresearchgate.net The functional handles on this compound make it a candidate for incorporation into either the macrocyclic or the linear components of such systems.

Design of Molecular Recognition Elements and Chemosensors

The ability of the boronic acid group to form reversible covalent bonds with diols is a cornerstone of its application in molecular recognition and sensing. This interaction is highly specific for molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates.

Reversible Covalent Binding with Diols and Carbohydrates

Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. nih.gov The binding of a diol to the boronic acid shifts this equilibrium, leading to the formation of a cyclic boronate ester. nih.govresearchgate.net This interaction is reversible, and the strength of the binding is dependent on the pH of the medium and the structure of the diol. nih.gov This reversible covalent interaction has been extensively utilized for the selective recognition and separation of carbohydrates. researchgate.netmdpi.com The affinity of phenylboronic acids for different monosaccharides generally follows the order of fructose (B13574) > galactose > glucose, which is attributed to the stereochemical fit between the diol units of the sugar and the boronic acid. researchgate.net

The presence of the amino and methoxycarbonyl groups on the phenyl ring of this compound can modulate the pKa of the boronic acid and, consequently, its binding affinity for diols at physiological pH. Electron-withdrawing groups, for instance, can lower the pKa, enhancing the binding at neutral pH. researchgate.net

| Parameter | Influence on Binding |

| pH | Affects the equilibrium between the trigonal and tetrahedral forms of the boronic acid |

| Diol Structure | The stereochemistry of the diol determines the stability of the cyclic boronate ester |

| Substituents on Phenyl Ring | Can modulate the pKa of the boronic acid and its binding affinity |

Development of Fluorescent and Spectroscopic Sensing Platforms

The reversible binding of diols to boronic acids can be coupled with a signaling mechanism, such as a change in fluorescence, to create a chemosensor. nih.govrsc.org this compound can be incorporated into fluorescent molecules, where the binding of a carbohydrate to the boronic acid moiety perturbs the electronic properties of the fluorophore, leading to a detectable change in its emission spectrum. nih.govrsc.org

These fluorescent sensors can operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation. nih.gov The design of such sensors often involves a modular approach, where the boronic acid acts as the recognition unit, and a fluorophore serves as the signaling unit. The amino group of this compound provides a convenient handle for covalently linking it to a wide range of fluorescent platforms. The development of such sensors is a burgeoning area of research with potential applications in continuous glucose monitoring and the detection of other biologically important diol-containing molecules. nih.govchemimpex.com

Immobilized Boronic Acids for Separation and Recognition

The immobilization of boronic acids onto solid supports has created powerful tools for the separation and recognition of a wide array of biologically significant molecules, primarily those containing cis-diol functionalities. This technique, known as boronic acid affinity chromatography, leverages the reversible covalent interaction between the boronic acid group and diols to form stable five-membered cyclic esters. amerigoscientific.com

The fundamental principle of this separation method involves the binding of target molecules to the boronic acid-functionalized resin under neutral to alkaline conditions, where the boronic acid is in its tetrahedral boronate form, favoring ester formation. Subsequent elution of the bound molecules is typically achieved by lowering the pH, which shifts the equilibrium back to the trigonal boronic acid form, leading to the hydrolysis of the cyclic ester and the release of the target molecule. amerigoscientific.com

Various solid supports can be employed for the immobilization of boronic acids, including agarose (B213101) beads, polyacrylamide resins, and magnetic nanoparticles. nih.govthermofisher.commdpi.com The choice of support depends on the specific application, considering factors like flow rate, binding capacity, and the nature of the sample.

While direct studies immobilizing this compound are not extensively documented, its structure offers a clear advantage for such applications. The presence of the amino group provides a readily available functional handle for covalent attachment to a variety of activated solid supports. For instance, it can be coupled to resins activated with N-hydroxysuccinimide (NHS) esters, epoxy groups, or other electrophilic functionalities.

Once immobilized, a this compound-based resin could theoretically be used for the selective capture and purification of biomolecules such as:

Glycoproteins: Many proteins are glycosylated, and the carbohydrate moieties often contain the cis-diol groups necessary for binding.

Nucleosides and Nucleotides: The ribose sugar unit in RNA and some nucleotides contains a cis-diol, making them ideal targets for separation. gbiosciences.com

Catecholamines: Neurotransmitters like dopamine (B1211576) and epinephrine, which feature a catechol ring, can also be separated using this technique.

The specific binding properties of an immobilized this compound would be influenced by the electronic effects of its substituents. The amino and methoxycarbonyl groups would modulate the Lewis acidity of the boron atom, potentially affecting the pH range for optimal binding and elution, and thus the selectivity of the separation.

Table 1: Comparison of Boronic Acids Used in Affinity Chromatography

| Boronic Acid Derivative | Functional Group for Immobilization | Target Molecules | Reference |

| m-Aminophenylboronic acid | Amino | Nucleotides, ribonucleosides, catecholamines, sugars | gbiosciences.com |

| 3,5-Difluoro-4-formyl-phenylboronic acid | Formyl (via reductive amination) | Glycoproteins (Tropomyosin) | nih.gov |

| 4-Mercaptophenylboronic acid | Mercapto | Glycopeptides, glycoproteins | mdpi.com |

| This compound (Potential) | Amino | Glycoproteins, nucleosides, catecholamines | N/A |

Strategies for Solid-Phase Synthesis and Derivatization

Solid-phase synthesis is a cornerstone of modern medicinal chemistry and chemical biology, allowing for the efficient, often automated, construction of complex molecules like peptides and oligonucleotides on an insoluble polymer support. peptide.com The use of boronic acid-containing building blocks in solid-phase synthesis has gained significant traction, particularly for the creation of peptide boronic acids, which are potent enzyme inhibitors. nih.gov

General solid-phase peptide synthesis (SPPS) involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a resin. springernature.com The most common strategies utilize either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups for the N-terminus of the amino acids. springernature.com

This compound is a versatile building block for solid-phase synthesis and derivatization due to its multiple functional groups. Several strategies can be envisioned for its incorporation and modification on a solid support:

Attachment to the Resin: The amino group of this compound can be used to attach the molecule to a variety of resins. For example, it can be coupled to a Wang or Rink Amide resin, which would allow for the synthesis of molecules with a C-terminal boronic acid moiety after cleavage. Alternatively, the boronic acid itself can be used for immobilization on a diol-containing resin, such as a glycerol-functionalized polystyrene resin. nih.govresearchgate.net

Derivatization as a Scaffold: Once attached to a solid support, the remaining functional groups are available for further modification.

N-Acylation: If attached via the boronic acid or another part of the molecule, the free amino group can serve as the starting point for peptide synthesis using standard Fmoc or Boc chemistry.

Amide Bond Formation: The methoxycarbonyl group can be hydrolyzed on-resin to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with various amines to generate a library of amide derivatives.

Suzuki-Miyaura Coupling: The boronic acid moiety itself can be used in on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl or heteroaryl substituents, creating diverse molecular libraries.

A potential solid-phase synthesis workflow using this compound could involve its initial coupling to a resin, followed by elongation of a peptide chain from its amino group, and concluding with an on-resin Suzuki coupling reaction to diversify the molecule before cleavage and purification. This approach highlights the compound's potential in combinatorial chemistry for the discovery of new biologically active agents. rsc.orgresearchgate.net

Table 2: Potential Solid-Phase Reactions with this compound

| Functional Group | On-Resin Reaction | Potential Outcome |

| Amino Group | Peptide Coupling (Fmoc/Boc SPPS) | Synthesis of peptide derivatives |

| Methoxycarbonyl Group | Hydrolysis followed by Amide Coupling | Generation of diverse amide libraries |

| Boronic Acid Group | Suzuki-Miyaura Cross-Coupling | Introduction of aryl/heteroaryl diversity |

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid, and how can they be addressed?

- Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the reaction between boronic acids and aryl halides. A key challenge is introducing the amino group without side reactions. A two-step approach is recommended: first, introduce the methoxycarbonyl group via carboxylation using CO₂ (as demonstrated with similar substrates in Rh-catalyzed reactions ), followed by selective amination. Protecting groups like Boc (tert-butoxycarbonyl) can prevent unwanted interactions during synthesis .

Q. How can purification challenges specific to this boronic acid be mitigated?

- Answer : Boronic acids often bind irreversibly to silica gel and form boroxins (cyclic anhydrides) during chromatography. Alternative methods include:

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences .

- Solid-phase extraction : Employ phenylboronic acid-functionalized resins to selectively capture impurities .

- Avoid elevated temperatures : Prevent boroxin formation by maintaining temperatures below 40°C during solvent removal .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~8.10 ppm for aromatic protons adjacent to the boronic acid group ).

- LC-MS/MS : Detects trace impurities (e.g., carboxy or methyl derivatives) at sub-ppm levels, validated per ICH guidelines .

- Exact Mass Spectrometry : High-resolution MS (e.g., exact mass 214.0464 Da) differentiates isotopic patterns unique to boron-containing compounds .

Advanced Research Questions

Q. How does the boronic acid moiety influence oxidative stability in biological or catalytic systems?

- Answer : The boronic acid group undergoes oxidation to phenol derivatives under reactive oxygen species (ROS). Stability can be assessed via:

- Kinetic Monitoring : Expose the compound to H₂O₂ (1.2 equiv.) and track conversion to phenol using ¹H NMR (e.g., 50% oxidation in 22 minutes for free boronic acids ).

- Diol Affinity Assays : Competitive binding with alizarin red S quantifies diol-boronic acid interactions, which correlate with oxidation resistance .

- Table : Oxidation rates of boronic esters vs. free acids (adapted from ):

| Entry | Compound | 50% Oxidation Time | Relative Diol Affinity |

|---|---|---|---|

| 1 | Pinacol ester | 10 minutes | 12.1 |

| 2 | Neopentyl ester | 27 minutes | 0.30 |

| 3 | Free boronic acid | 22 minutes | N/A |

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Answer : The boronic acid forms reversible complexes with diols (e.g., glucose), enabling glucose-sensitive hydrogels:

- Polymer Design : Copolymerize with acrylamide derivatives, using the boronic acid as a crosslinker.

- Glucose Responsiveness : At high glucose levels, the boronic acid-diol complex dissociates, triggering hydrogel swelling and drug release .

- Validation : Monitor phase transitions via rheology or fluorescence quenching assays.

Q. What catalytic applications are enabled by the amino and methoxycarbonyl substituents?

- Answer : The electron-withdrawing methoxycarbonyl group enhances electrophilicity, while the amino group facilitates metal coordination. Applications include:

- CO₂ Fixation : Rhodium-catalyzed carboxylation of arylboronic acids to produce benzoic acid derivatives (yields ~62% under optimized conditions ).

- Suzuki Couplings : Use Pd catalysts for C–C bond formation in aqueous media (e.g., 1,2-dimethoxyethane/water mixtures ).

Methodological Notes

- Contradictions : shows boronic esters oxidize faster than free acids, contrary to assumptions about ester stability. This highlights the need for case-specific stability testing.

- Data Gaps : Limited data on the exact compound’s solubility or pKa; extrapolate from analogs like 4-methoxyphenylboronic acid (solubility ~5 mg/mL in DMSO ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.